molecular formula C8H17N3O B13102347 1-(1,3,6-Triazonan-6-yl)ethanone

1-(1,3,6-Triazonan-6-yl)ethanone

Cat. No.: B13102347
M. Wt: 171.24 g/mol
InChI Key: JLPRQHQLRAYMGN-UHFFFAOYSA-N
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Description

1-(1,3,6-Triazonan-6-yl)ethanone is a nitrogen-containing heterocyclic compound characterized by a triazonane backbone (a nine-membered ring with three nitrogen atoms) substituted with an acetyl group (-COCH₃).

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(1,3,6-triazonan-6-yl)ethanone

InChI

InChI=1S/C8H17N3O/c1-8(12)11-5-2-3-9-7-10-4-6-11/h9-10H,2-7H2,1H3

InChI Key

JLPRQHQLRAYMGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCNCNCC1

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally analogous ethanone derivatives, emphasizing substituent effects, biological activities, and synthetic methodologies.

Structural Analogues and Substituent Effects
Compound Name Substituent/Backbone Key Properties/Applications Source/Reference
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline ring with methoxy/prenyl groups Anti-TMV activity; isolated from Thalictrum glandulosis Natural product
1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone Benzofuran + imidazole substituents Antifungal activity; enantioselective microbial reduction Synthetic
1-(3,4-Dihydroxy-6-methylphenyl)ethanone Dihydroxy-methylphenyl group NMR-documented aromatic intermediate; synthesized for comparison Carbohydrate reaction product
1-(4-Hydroxy-3-methoxyphenyl)ethanone Methoxy-hydroxyphenyl group Anti-allergic activity; isolated from Stellaria dichotoma Natural product
1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone Naphthyl + triazole substituents Antimicrobial activity; microwave-assisted synthesis Synthetic

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., halogens, triazoles) exhibit enhanced stability and antimicrobial activity . In contrast, electron-donating groups (e.g., methoxy, hydroxyl) in phenyl or isoquinoline derivatives correlate with bioactivity in plant-derived alkaloids .
  • Heterocyclic Backbones: Nitrogen-containing rings (e.g., triazonane, isoquinoline, triazole) improve solubility and enable coordination with metal catalysts or biological targets .

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